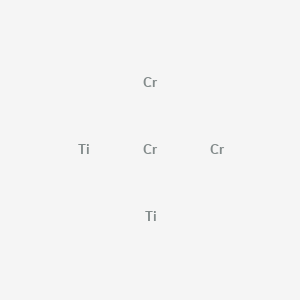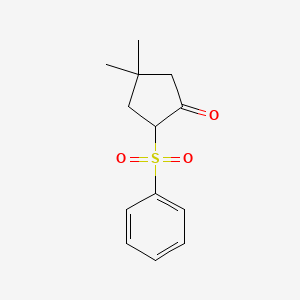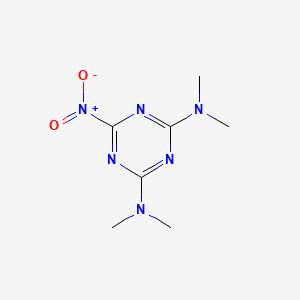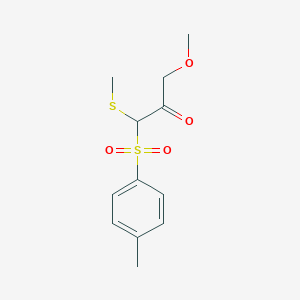
Chromium;titanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium and titanium are transition metals known for their unique properties and wide range of applications. When combined, they form compounds that exhibit remarkable characteristics, making them valuable in various scientific and industrial fields. Chromium is known for its high corrosion resistance and hardness, while titanium is renowned for its strength-to-weight ratio and biocompatibility.
準備方法
Synthetic Routes and Reaction Conditions: Chromium and titanium compounds can be synthesized through various methods. One common approach is the co-doping of titanium dioxide (TiO₂) with chromium. This can be achieved through a single-step anodization process, where titanium is anodized in a solution containing chromium salts such as potassium chromate . The reaction conditions typically involve the use of dimethyl sulfoxide (DMSO) as a solvent and specific concentrations of chromium and iron sources to achieve the desired doping levels.
Industrial Production Methods: In industrial settings, the production of chromium-titanium compounds often involves high-temperature processes. For example, the preparation of doped titanium dioxide nanomaterials can be achieved through methods such as sol-gel synthesis, hydrothermal treatment, and chemical vapor deposition . These methods allow for precise control over the doping levels and the resulting properties of the compounds.
化学反応の分析
Types of Reactions: Chromium-titanium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, chromium in its hexavalent state (Cr(VI)) can be reduced to trivalent chromium (Cr(III)) in the presence of reducing agents . Titanium compounds, on the other hand, can undergo hydrolysis and condensation reactions, leading to the formation of titanium-oxo clusters .
Common Reagents and Conditions: Common reagents used in the reactions of chromium-titanium compounds include potassium chromate, potassium ferricyanide, and various organic solvents . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of chromium-titanium compounds include doped titanium dioxide nanomaterials, which exhibit enhanced photocatalytic properties and improved charge separation efficiency . These products are valuable in applications such as solar energy conversion and environmental remediation.
科学的研究の応用
Chromium-titanium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions, including oxidation and reduction processes . In biology and medicine, chromium-titanium compounds are explored for their potential in biomedical implants due to their biocompatibility and corrosion resistance . In industry, these compounds are utilized in the production of high-performance materials for aerospace, automotive, and construction applications .
作用機序
The mechanism of action of chromium-titanium compounds involves their interaction with molecular targets and pathways. For example, chromium in its trivalent state (Cr(III)) can interact with mitochondrial ATP synthase, influencing cellular energy production and metabolic regulation . Titanium compounds, on the other hand, can participate in solid-solution reactions and liquid formation processes, contributing to their unique properties .
類似化合物との比較
Chromium-titanium compounds can be compared with other transition metal compounds, such as those containing zirconium. While zirconium compounds also exhibit high corrosion resistance and strength, chromium-titanium compounds are unique in their combination of photocatalytic properties and biocompatibility . Similar compounds include titanium-zirconium alloys and chromium-iron compounds, each with their own distinct properties and applications .
特性
CAS番号 |
116590-36-4 |
|---|---|
分子式 |
Cr3Ti2 |
分子量 |
251.72 g/mol |
IUPAC名 |
chromium;titanium |
InChI |
InChI=1S/3Cr.2Ti |
InChIキー |
VGOGBRIHHPJKIY-UHFFFAOYSA-N |
正規SMILES |
[Ti].[Ti].[Cr].[Cr].[Cr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium](/img/structure/B14299159.png)
![Benzene, 1,1'-[1-methoxy-2-(phenylseleninyl)ethylidene]bis-](/img/structure/B14299160.png)



![6-Ethoxy-5H-benzo[7]annulene](/img/structure/B14299201.png)


![Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane](/img/structure/B14299213.png)


![2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14299239.png)
![[Bis(trimethylgermyl)methylene]bis(trimethylsilane)](/img/structure/B14299247.png)

